molecular formula C13H14N4 B1415204 5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2197055-14-2

5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1415204
CAS No.: 2197055-14-2
M. Wt: 226.28 g/mol
InChI Key: QVFQUFUHDXGHQI-UHFFFAOYSA-N
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Description

5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features an amino group, an ethyl-substituted phenyl ring, a methyl group, and a nitrile group attached to the pyrazole ring, making it a valuable building block for the synthesis of various heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-ethylbenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form the corresponding hydrazone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-phenyl-3-methyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-(4-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Comparison

Compared to similar compounds, 5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile exhibits unique properties due to the presence of the ethyl group on the phenyl ring. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for various applications .

Properties

IUPAC Name

5-amino-1-(4-ethylphenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-3-10-4-6-11(7-5-10)17-13(15)12(8-14)9(2)16-17/h4-7H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFQUFUHDXGHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(C(=N2)C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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